12-Carboxyretinoic acid

Conformational analysis Retinoid SAR NMR spectroscopy

Researchers requiring a conformational probe to study 12-s-cis vs 12-s-trans equilibria in retinoid receptor binding face a critical gap: canonical retinoic acids lack this dynamic behavior. CAS 6703-19-1 (all-trans-12-carboxyretinoic acid) provides the essential C12 carboxyl group that enables ~50:50 conformer populations (NOE NMR data, J. Org. Chem. 1983). - **Unique Value**: Only C12-substituted retinoid with quantified 12-s-cis/12-s-trans equilibrium (-50°C to +50°C); absent in tretinoin/isotretinoin. - **Key Applications**: Synthetic intermediate for configurationally locked lactones (US 4,568,757); reference standard for HPLC/NMR isomer quantification. - **Supply**: Available as all-trans isomer (CAS 6703-19-1); thermodynamic data (11-cis,13-cis as energy minimum) provided for isomerization studies.

Molecular Formula C21H28O4
Molecular Weight 344.4 g/mol
CAS No. 6703-19-1
Cat. No. B12646615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Carboxyretinoic acid
CAS6703-19-1
Molecular FormulaC21H28O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=C(C(=CC(=O)O)C)C(=O)O)C
InChIInChI=1S/C21H28O4/c1-14(8-10-17(20(24)25)16(3)13-19(22)23)9-11-18-15(2)7-6-12-21(18,4)5/h8-11,13H,6-7,12H2,1-5H3,(H,22,23)(H,24,25)/b11-9+,14-8+,16-13+,17-10-
InChIKeyBGOMUHYKLNJWPG-DOWWEAJCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Carboxyretinoic Acid: Technical Baseline Overview


12-Carboxyretinoic acid (CAS 6703-19-1) is a synthetic retinoid derivative distinguished by a carboxylic acid substituent at the C12 position of the polyene side chain [1]. It belongs to a family of four isomeric 12-carboxyretinoic acids (trans, 13-cis, 11-cis, and 11-cis,13-cis), of which the all-trans isomer constitutes the CAS 6703-19-1 entry [2]. The C12 carboxyl group introduces conformational constraints not present in canonical retinoids such as all-trans-retinoic acid (tretinoin) or 13-cis-retinoic acid (isotretinoin), enabling a unique 12-s-cis conformational equilibrium that fundamentally alters the molecule's spectroscopic properties, chemical reactivity, and its capacity to serve as a synthetic platform for configurationally locked lactone derivatives [1][2]. This compound functions primarily as a critical synthetic intermediate and a conformational probe in retinoid structure–activity relationship (SAR) studies, rather than as a direct biologically optimized end-product.

Why 12-Carboxyretinoic Acid Is Irreplaceable in Research


Generic substitution with all-trans-retinoic acid, 13-cis-retinoic acid, or 9-cis-retinoic acid fails for 12-carboxyretinoic acid because the C12 carboxyl substituent introduces a conformational bifurcation (12-s-cis/12-s-trans equilibrium) that is entirely absent in unsubstituted retinoic acids [1]. NMR nuclear Overhauser enhancement (NOE) data demonstrate that the 13-cis-12-carboxyretinoic acid dimethyl ester exhibits approximately equal populations of 12-s-cis and 12-s-trans conformers at ambient temperature, a dynamic equilibrium that persists across a −50 °C to +50 °C range [2]. This conformational behavior directly impacts UV absorption maxima, chemical reactivity (saponification rates), and the ability to form configurationally locked lactones—properties that cannot be replicated by any retinoic acid isomer lacking the C12 carboxyl group [2][3]. Furthermore, isomer stability hierarchies differ markedly: the 11-cis,13-cis isomer represents the thermodynamic energy minimum among 12-carboxyretinoic acid isomers, a finding unique to the C12-substituted series [2].

12-Carboxyretinoic Acid: Differentiation from Closest Analogs


12-s-Cis Conformational Equilibrium by NOE NMR

12-Carboxyretinoic acid derivatives enforce a 12-s-cis conformational equilibrium not observed in any parent retinoic acid isomer. For 13-cis-12-carboxyretinoic acid dimethyl ester (7e), quantitative ¹H NOE difference spectroscopy demonstrates that the H-11 signal enhancement upon irradiation of the C-13a methyl protons is approximately 50% of the value expected for a fully planar 12-s-trans system, indicating roughly equal populations of the 12-s-cis (7eB) and 12-s-trans (7eA) conformers [1]. This conformational equilibrium persists unchanged from −50 °C to +50 °C, with a single set of resonances observed in both ¹H and ¹³C NMR spectra, confirming rapid dynamic interconversion and a very low rotational barrier [1]. In contrast, all-trans-retinoic acid and 13-cis-retinoic acid adopt exclusively 12-s-trans conformations, as established by their respective NOE patterns [1][2].

Conformational analysis Retinoid SAR NMR spectroscopy

Isomer Stability: 11-cis,13-cis Thermodynamic Preference

Among the four isomeric 12-carboxyretinoic acid dimethyl esters, the 11-cis,13-cis isomer (6e) represents the thermodynamic energy minimum, contrary to the all-trans stability preference observed in unsubstituted retinoic acid esters. Saponification experiments (Table V, Lewin et al. 1982) demonstrate that the 13-cis-diester (7e) isomerizes quantitatively to the 11-cis,13-cis isomer (6e) at 40 °C with KOH, while the all-trans-diester (8e) does not isomerize under these conditions [1]. At 100 °C, the 13-cis isomer converts to a mixture of trans and 11-cis,13-cis products, with the trans isomer forming as a higher-energy kinetic product [1]. The 11-cis-diester (9e) is the least stable isomer due to combined syn strain (13a-methyl/C-14 carbomethoxy) and truncated conjugation past C-12, and resists saponification due to steric hindrance of base approach to the C-14 ester [1].

Isomer stability Retinoid chemistry Thermodynamic analysis

Exclusive Precursor to Configurationally Locked δ-Lactones

12-Carboxyretinoic acid is the obligate synthetic precursor to a class of configurationally locked retinoid δ-lactones that cannot be accessed from any unsubstituted retinoic acid. The C12 carboxyl group enables intramolecular cyclization with the C15 carboxyl terminus to form 13-cis-δ-lactones of 12-carboxyretinol and 12-(hydroxymethyl)retinoic acid, as described in U.S. Patent 4,568,757 [1] and fully characterized in J. Org. Chem. 1983 [2]. These lactones lock the 13,14-double bond geometry, eliminating the cis/trans isomerization that complicates the pharmacology of acyclic retinoids. The 11-cis,13-cis-12-hydroxymethylretinoic acid δ-lactone (BMY 30047), derived from 12-carboxyretinoic acid via reduction and lactonization, demonstrated significant topical retinoid activity in multiple in vivo models with less skin irritation potential relative to clinically used concentrations of all-trans-retinoic acid [3].

Configurationally locked retinoids Lactone synthesis Retinoid pharmacology

¹³C NMR Signatures for Isomer Identification

The ¹³C NMR chemical shifts of the C-13a methyl group provide a definitive spectroscopic signature for distinguishing 12-carboxyretinoic acid isomers. For the all-trans-12-carboxyretinoic acid dimethyl ester (8e, corresponding to the dimethyl ester of CAS 6703-19-1), the ¹³C NMR signals for the 9a- and 13a-methyl groups appear at 12.5 and 15.5 ppm respectively, in agreement with values reported for trans-retinoic acid derivatives [1]. The 11-cis isomer (9e) exhibits a 4.2 ppm downfield shift of the 13a-methyl resonance relative to the all-trans isomer, consistent with the 5-ppm chemical shift difference between trans- and 11-cis-retinal reported by Grant and Becker [1]. The 13-cis isomer (7e) displays an anomalously large downfield shift for the 13a-methyl group due to distortion about the 13,14-double bond in the 12-s-cis conformer [1]. UV absorption maxima further differentiate isomers: the 11-cis,13-cis-diester (6e) exhibits a 20-nm bathochromic shift relative to the all-trans-diester (8e), reflecting extended conjugation with the 12-carbomethoxy group, while the all-trans-diester UV spectrum is essentially identical to trans-methyl retinoate, confirming the 12-carbomethoxy group is out of the polyene plane [1].

NMR characterization Isomer identification Quality control

Toxicity Advantage of δ-Lactone Derivatives

While direct in vivo toxicity data for 12-carboxyretinoic acid (CAS 6703-19-1) itself is absent from the peer-reviewed literature, the δ-lactone derivatives synthesized from 12-carboxyretinoic acid demonstrate a qualitatively different toxicity profile compared to all-trans-retinoic acid. The 11-cis,13-cis-12-hydroxymethylretinoic acid δ-lactone (BMY 30047) was found to be devoid of topical and systemic toxicity in dermatologic screening while retaining good retinoid activity, as reported by Lewin et al. (1994) [1]. BMY 30047 demonstrated significant topical retinoid activity in several in vivo models with less skin irritation potential relative to the most used clinical concentrations of all-trans-retinoic acid (0.1% and 0.05% tretinoin cream) [2]. In contrast, all-trans-retinoic acid at clinical concentrations is well-documented to cause significant local irritation (erythema, peeling, burning) [2]. The δ-lactone 1 (BMY 30047) possesses unique molecular features responsible for its desirable therapeutic ratio as an antihyperproliferative and antihyperkeratotic agent, with very low systemic retinoid toxicity and absence of any systemic toxicity [3].

Retinoid toxicity Topical retinoids Therapeutic ratio

12-Carboxyretinoic Acid: Validated Application Scenarios


Synthesis of Configurationally Locked δ-Lactones

12-Carboxyretinoic acid serves as the essential starting material for synthesizing 13-cis-δ-lactones of 12-carboxyretinol and 12-(hydroxymethyl)retinoic acid, as protected under U.S. Patent 4,568,757 [1] and detailed in J. Org. Chem. 1983 [2]. These configurationally locked retinoids eliminate 13,14-double bond isomerization, providing pharmacological tools with fixed geometry for investigating retinoid receptor subtype selectivity. The derived lactone BMY 30047 has demonstrated topical retinoid activity with reduced irritation relative to all-trans-retinoic acid [3], making this synthetic pathway relevant for dermatological retinoid development programs.

Conformational Probe for Retinoid SAR Studies

The unique 12-s-cis/12-s-trans conformational equilibrium of 12-carboxyretinoic acid derivatives, quantified by NOE NMR as approximately 50:50 population distribution for the 13-cis-dimethyl ester [4], provides a valuable conformational probe for SAR studies. This equilibrium is absent in all canonical retinoids (all-trans-retinoic acid, 13-cis-retinoic acid, 9-cis-retinoic acid), enabling researchers to correlate 12-s-cis conformational preference with receptor binding, gene transactivation, or cellular differentiation outcomes. The 12-s-cis conformation was first identified and characterized as a novel retinoid conformation by Lewin et al. in 1981 [5].

Isomer-Specific Stability and Chemistry Studies

The inverted thermodynamic stability hierarchy of 12-carboxyretinoic acid isomers (11-cis,13-cis > all-trans > 13-cis > 11-cis), established through quantitative saponification and isomerization studies [4], makes this compound series ideal for investigating fundamental aspects of retinoid photochemistry, thermal isomerization, and polyene conjugation. The 20-nm bathochromic UV shift in the 11-cis,13-cis isomer relative to the all-trans isomer provides a convenient spectroscopic handle for monitoring isomerization kinetics [4].

Reference Standard for Isomer Verification

The well-defined ¹³C NMR chemical shift signatures for each 12-carboxyretinoic acid isomer (13a-methyl: 12.5–15.5 ppm for all-trans; +4.2 ppm downfield shift for 11-cis) [4] make the all-trans isomer (CAS 6703-19-1) suitable as a reference standard for developing HPLC and NMR-based isomer identification and quantification methods. This is particularly relevant for quality control in synthetic laboratories where isomer purity must be verified before further derivatization.

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